ETHYL 2-[2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-amino-4-(5-tert-butyl-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve efficient and cost-effective production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-4-(5-tert-butyl-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-amino-4-(5-tert-butyl-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-amino-4-(5-tert-butyl-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as:
- Ethyl 2-amino-4-(5-tert-butyl-2-thienyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
- 2-amino-4-(5-tert-butyl-2-thienyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile .
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C31H37N3O3S2 |
---|---|
Molecular Weight |
563.8g/mol |
IUPAC Name |
ethyl 2-[2-amino-4-(5-tert-butylthiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H37N3O3S2/c1-7-37-29(36)25-17-10-8-9-11-21(17)39-28(25)34-19-14-31(5,6)15-20(35)26(19)24(18(16-32)27(34)33)22-12-13-23(38-22)30(2,3)4/h12-13,24H,7-11,14-15,33H2,1-6H3 |
InChI Key |
UTAOUOZUGRIAAB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(S5)C(C)(C)C)C(=O)CC(C4)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(S5)C(C)(C)C)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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